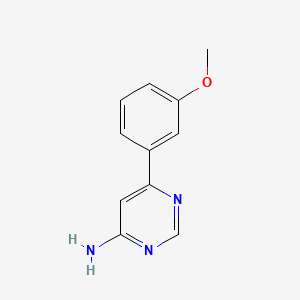

6-(3-Methoxyphenyl)pyrimidin-4-amine

Description

BenchChem offers high-quality 6-(3-Methoxyphenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Methoxyphenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(3-methoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUABPDBZFQJDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(3-Methoxyphenyl)pyrimidin-4-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(3-Methoxyphenyl)pyrimidin-4-amine, a substituted pyrimidine derivative of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for the meta-substituted isomer, this document leverages data from the closely related and well-characterized isomer, 6-(4-methoxyphenyl)pyrimidin-4-amine, to infer its fundamental properties. The core focus remains on providing a robust framework for understanding its synthesis, chemical characteristics, and potential as a scaffold in drug discovery.

Core Molecular Attributes

The foundational step in the exploration of any novel compound is the precise determination of its molecular formula and weight. These attributes are critical for reaction stoichiometry, analytical characterization, and pharmacokinetic profiling.

Molecular Formula and Weight

The chemical structure of 6-(3-Methoxyphenyl)pyrimidin-4-amine consists of a pyrimidine ring substituted with an amine group at the 4-position and a 3-methoxyphenyl group at the 6-position.

Based on its atomic composition, the molecular formula is established as C₁₁H₁₁N₃O .

The molecular weight is calculated as follows:

-

(11 x Atomic Weight of Carbon) + (11 x Atomic Weight of Hydrogen) + (3 x Atomic Weight of Nitrogen) + (1 x Atomic Weight of Oxygen)

-

(11 x 12.011) + (11 x 1.008) + (3 x 14.007) + (15.999) = 201.22 g/mol .[1]

Table 1: Physicochemical Properties of 6-(Aryl)pyrimidin-4-amine Isomers

| Property | 6-(3-Methoxyphenyl)pyrimidin-4-amine (Predicted) | 6-(4-Methoxyphenyl)pyrimidin-4-amine (Experimental) |

| Molecular Formula | C₁₁H₁₁N₃O | C₁₁H₁₁N₃O |

| Molecular Weight | 201.22 g/mol | 201.22 g/mol |

| Monoisotopic Mass | 201.09021 Da | 201.09021 Da[1] |

| XlogP (Predicted) | ~1.5 | 1.5[1] |

Synthesis of 6-(Aryl)pyrimidin-4-amines: A Generalized Approach

The synthesis of 6-aryl-substituted pyrimidin-4-amines can be achieved through several established synthetic routes. A common and effective method involves the condensation of a β-ketoester or its equivalent with an appropriate amidine, followed by functional group manipulations. A plausible and efficient pathway for the synthesis of 6-(3-Methoxyphenyl)pyrimidin-4-amine is outlined below. This approach is adapted from general methodologies for the synthesis of related pyrimidine derivatives.[2][3][4]

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach involves disconnecting the pyrimidine ring, identifying commercially available or readily synthesizable starting materials.

Caption: Retrosynthetic analysis of 6-(3-Methoxyphenyl)pyrimidin-4-amine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(3-methoxyphenyl)-3-oxopropanenitrile

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add 3-methoxyacetophenone dropwise at 0°C.

-

Subsequently, add diethyl oxalate dropwise while maintaining the temperature below 5°C.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketoester.

-

The crude intermediate can then be reacted with ammonia to form the corresponding enamine, followed by dehydration to yield 3-(3-methoxyphenyl)-3-oxopropanenitrile.

Step 2: Cyclization to form 6-(3-Methoxyphenyl)pyrimidin-4-amine

-

Dissolve the 3-(3-methoxyphenyl)-3-oxopropanenitrile intermediate and formamidine acetate in a suitable solvent such as 2-methoxyethanol or dimethylformamide.

-

Add a base, for instance, potassium carbonate, to the mixture.

-

Heat the reaction mixture to reflux (typically 120-150°C) for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 6-(3-Methoxyphenyl)pyrimidin-4-amine.

Caption: Proposed synthetic workflow for 6-(3-Methoxyphenyl)pyrimidin-4-amine.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl and pyrimidine rings, a singlet for the amine protons, and a singlet for the methoxy group's methyl protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven unique carbon atoms in the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula with a parent ion peak corresponding to the calculated exact mass.[1]

Therapeutic Relevance and Potential Mechanism of Action

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[5][6] Substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7]

Kinase Inhibition: A Promising Avenue

Many 4-aminopyrimidine derivatives have been developed as potent and selective kinase inhibitors.[8][9] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 4-aminopyrimidine core can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

The 6-aryl substituent, in this case, the 3-methoxyphenyl group, plays a vital role in occupying a hydrophobic pocket within the kinase active site, thereby contributing to both potency and selectivity. It is plausible that 6-(3-Methoxyphenyl)pyrimidin-4-amine could exhibit inhibitory activity against various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Polo-like kinase 4 (PLK4).[8][9][10]

Sources

- 1. PubChemLite - 6-(4-methoxyphenyl)pyrimidin-4-amine (C11H11N3O) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Pharmacological Versatility of 6-(3-Methoxyphenyl)pyrimidin-4-amine: A Technical Guide

The following technical guide details the biological activity, mechanism of action, and experimental utility of 6-(3-Methoxyphenyl)pyrimidin-4-amine and its derivatives. This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

6-(3-Methoxyphenyl)pyrimidin-4-amine represents a "privileged scaffold" in modern drug discovery. It serves as a critical pharmacophore in the design of ATP-competitive kinase inhibitors, adenosine receptor antagonists, and antitubulin agents. Its structural efficacy stems from the pyrimidine-4-amine moiety's ability to function as a bidentate hydrogen bond donor/acceptor pair for the kinase "hinge region," while the 3-methoxyphenyl group provides a lipophilic vector that targets the hydrophobic "back pocket" or "gatekeeper" regions of enzymes.

This guide analyzes the molecule’s utility in targeting Tyrosine Kinases (ABL1, FLT3) , Serine/Threonine Kinases (CSNK2A, CDKs) , and Tubulin dynamics , providing validated synthesis protocols and biological assay methodologies.

Chemical Identity & Pharmacophore Analysis[1]

Structural Logic

The molecule consists of an electron-deficient pyrimidine ring substituted at the 4-position with an amino group and at the 6-position with a meta-methoxyphenyl ring.

| Feature | Function in Biological Systems |

| Pyrimidine N1 & 4-NH2 | Hinge Binder: Forms a donor-acceptor H-bond motif with the backbone carbonyl and amide NH of kinase hinge residues (e.g., Met318 in c-Src). |

| 3-Methoxyphenyl (C6) | Hydrophobic Anchor: The meta-methoxy group orients into the hydrophobic selectivity pocket (often Gatekeeper +1 region), improving potency over unsubstituted phenyls. |

| C2 Position | Solubility Vector: Often unsubstituted in the core scaffold but serves as the primary site for solubilizing groups (e.g., morpholine, piperazine) in clinical derivatives. |

Mechanism of Action: ATP-Competitive Inhibition

In the context of kinase inhibition, this scaffold functions as a Type I or Type I½ inhibitor.

-

Entry: The inhibitor diffuses into the ATP-binding cleft.[1]

-

Anchoring: The pyrimidine N1 accepts a hydrogen bond from the hinge region backbone NH; the exocyclic 4-NH2 donates a hydrogen bond to the backbone carbonyl.

-

Selectivity: The 3-methoxyphenyl group at position 6 rotates to occupy the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Threonine or Methionine), displacing water and increasing entropic binding affinity.

Biological Targets & Activity Profile[2][3][4][5][6]

Tyrosine Kinases (ABL1 & FLT3)

Derivatives of 6-(3-methoxyphenyl)pyrimidin-4-amine have shown nanomolar potency against BCR-ABL1 (implicated in CML) and FLT3 (implicated in AML).

-

Mechanism: The scaffold mimics the adenine ring of ATP.[1] The 3-methoxy substituent is crucial for evading steric clashes with bulky gatekeeper mutations (like T315I in ABL), although efficacy varies by specific derivative substitution at C2.

-

Data: 2-amino-4,6-diarylpyrimidine derivatives containing the 3-methoxyphenyl fragment have demonstrated IC50 values in the 10–50 nM range against K562 leukemia cells.

Casein Kinase 2 (CSNK2A)

Recent studies identify 2,6-disubstituted pyrimidines (and their pyrazine isosteres) as potent inhibitors of CSNK2A.

-

Selectivity: The meta-methoxy group provides selectivity over the closely related PIM3 kinase by exploiting subtle differences in the P-loop flexibility.

-

Antiviral Potential: Inhibition of CSNK2A by these scaffolds has shown promise in reducing viral replication (e.g., SARS-CoV-2) by blocking phosphorylation of viral nucleocapsid proteins.

Antitubulin Activity

While primarily kinase-focused, 4-amino-6-arylpyrimidines can bind to the colchicine site of tubulin.

-

Effect: They inhibit microtubule polymerization, leading to mitotic arrest at the G2/M phase.

-

SAR Note: For tubulin binding, the 3-methoxyphenyl group often works synergistically with a trimethoxyphenyl group on the opposing nitrogen (if N-linked) or position 2, mimicking the structure of Combretastatin A-4.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

This is the industry-standard method for generating the 6-aryl core.

Reaction Scheme: 4-Amino-6-chloropyrimidine + 3-Methoxyphenylboronic acid → Product

Protocol:

-

Reagents:

-

4-Amino-6-chloropyrimidine (1.0 equiv)

-

3-Methoxyphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for difficult substrates).

-

Base: Na2CO3 (2.0 M aq) or K3PO4.[1]

-

Solvent: 1,4-Dioxane/Water (4:1).

-

-

Procedure:

-

Degas the solvent mixture with nitrogen for 15 minutes.[1]

-

Add halide, boronic acid, and base.[2] Add catalyst last under nitrogen flow.[1]

-

Heat to 90°C for 12–16 hours under inert atmosphere.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over MgSO4.[1]

-

Purification: Flash chromatography (SiO2, Gradient: 0–10% MeOH in DCM).

-

Biological Assay: ADP-Glo Kinase Assay (Promega)

To validate inhibitory activity against a target kinase (e.g., ABL1).

-

Preparation: Dilute compound in DMSO (10 mM stock). Prepare 3x serial dilutions.

-

Kinase Reaction:

-

Mix 2 µL of Compound + 4 µL of Kinase (e.g., 2 ng/µL ABL1) + 4 µL of Substrate/ATP mix.

-

Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

-

Incubate at RT for 60 minutes .

-

-

Detection:

-

Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

-

Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Readout: Measure luminescence on a plate reader (e.g., EnVision).[1] Calculate IC50 using non-linear regression (GraphPad Prism).

Pathway Visualization

The following diagram illustrates the dual-targeting potential of the scaffold in cancer cell signaling (Kinase inhibition) and cytoskeletal dynamics (Tubulin).

Caption: Mechanistic impact of the scaffold on oncogenic signaling and cell division pathways.

Structure-Activity Relationship (SAR) Summary

| Modification Site | Substitution | Effect on Activity |

| Pyrimidine C4 (Amine) | Methylation (-NHMe) | Generally reduces potency (loss of H-bond donor). |

| Phenyl Ring (C6) | 3-OMe (Meta) | Optimal. Balances hydrophobicity and metabolic stability. |

| 4-OMe (Para) | Often reduces kinase selectivity; improves tubulin binding. | |

| 3-OH (Phenol) | Increases clearance (Phase II conjugation); reduces cellular potency. | |

| Pyrimidine C2 | H (Unsubstituted) | Baseline activity.[1][3] |

| NH-Alkyl / Morpholine | drastically increases potency and solubility (Clinical Candidate profile). |

References

-

RSC Publishing. (2025).[1] 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase. Royal Society of Chemistry.[1] Link

-

National Institutes of Health (NIH). (2024).[1] Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. PubMed Central.[1] Link

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Link

-

Juniper Publishers. (2017).[1] Biological Activity of Pyrimidine Derivatives: A Review. Organic & Medicinal Chemistry International Journal. Link

-

National Institutes of Health (NIH). (2021).[1] Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride. PubMed Central.[1] Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Review of Pyrimidine-Based Kinase Inhibitors: Structural Logic, Synthesis, and Evaluation

Executive Summary

The pyrimidine scaffold represents one of the most privileged structures in medicinal chemistry, particularly within the kinase inhibitor space. Its planar, nitrogen-rich heterocycle offers an ideal template for mimicking the adenine ring of ATP, enabling precise hydrogen bonding with the kinase hinge region. This guide provides a technical deep-dive into the structural rationale, synthetic pathways, and validation protocols for pyrimidine-based inhibitors, with a focus on FDA-approved agents like Osimertinib (EGFR) and Abemaciclib (CDK4/6).

Structural Biology: The Pyrimidine Privilege

The Hinge Binding Motif

The success of pyrimidine inhibitors stems from their ability to satisfy the hydrogen bonding requirements of the kinase hinge region. In the ATP-binding pocket, the hinge region connects the N-terminal and C-terminal lobes.

-

Interaction Geometry: The N1 and N3 atoms of the pyrimidine ring (or N1/N7 in fused systems like pyrrolopyrimidines) typically serve as hydrogen bond acceptors, while an exocyclic amino group (often at C2 or C4) acts as a hydrogen bond donor.

-

Conservation: This motif targets the backbone amide and carbonyl of the hinge residue (e.g., Met793 in EGFR, Val96 in CDK4), a feature conserved across the human kinome.

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of a 2,4-diaminopyrimidine scaffold within the kinase active site.

Figure 1: Canonical hydrogen bonding network between a pyrimidine-based inhibitor and the EGFR hinge region (Met793).

Case Study: Osimertinib (EGFR Inhibitor)

Osimertinib (Tagrisso) is a third-generation, irreversible EGFR inhibitor designed to target the T790M resistance mutation while sparing wild-type EGFR.

Mechanism of Action

-

Binding: The pyrimidine core binds to the hinge.

-

Covalent Warhead: An acrylamide moiety attached to the phenyl ring forms a covalent bond with Cys797 at the solvent front. This covalent lock ensures high potency and overcomes the increased ATP affinity caused by the T790M mutation.

Synthetic Pathway (Technical Overview)

The synthesis of Osimertinib requires precise control to install the acrylamide warhead without polymerization.

| Step | Reaction Type | Reagents & Conditions | Critical Notes |

| 1 | Core Assembly | 2,4-Dichloropyrimidine + N-methylindole (Friedel-Crafts or coupling) | Establishes the C4-indole linkage. Regioselectivity is key. |

| 2 | SNAr Coupling | Intermediate + 4-fluoro-2-methoxy-5-nitroaniline | Introduces the aniline ring at C2. Acidic catalysis (TsOH) often used. |

| 3 | Nitro Reduction | Fe/NH4Cl or H2/Pd-C | Converts nitro group to aniline. Caution: Aniline is oxidation-sensitive. |

| 4 | Acylation | Acryloyl chloride + DIPEA (or Acrylic acid + HATU) | CRITICAL: Installs the covalent warhead. Must be performed at low temp (0°C) to prevent dimerization. |

| 5 | Salt Formation | Methanesulfonic acid | Crystallizes the mesylate salt for bioavailability. |

Case Study: Abemaciclib (CDK4/6 Inhibitor)

Abemaciclib (Verzenio) utilizes a 2-anilino-2,4-pyrimidine-(5-benzimidazole) scaffold.[3] Unlike other CDK inhibitors (e.g., Palbociclib), Abemaciclib exhibits higher selectivity for CDK4 over CDK6 and possesses unique lipophilicity allowing blood-brain barrier penetration.

Signaling Pathway Inhibition

Abemaciclib blocks the G1-to-S phase transition by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein.

Figure 2: Mechanism of CDK4/6 inhibition by Abemaciclib, preventing Rb phosphorylation and arresting the cell cycle.

Experimental Protocols

As a Senior Scientist, establishing robust assays is as critical as the chemistry itself.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring ADP generation. It is preferred over radiometric assays for high-throughput screening due to its high Z' factor.

Protocol:

-

Reagent Prep: Dilute kinase (e.g., EGFR T790M) to 1 nM and substrate (Poly Glu:Tyr) to 0.2 mg/mL in 1X Kinase Buffer.

-

Compound Addition: Dispense 10 nL of inhibitor (in DMSO) into a 384-well plate.

-

Reaction Initiation: Add 2.5 µL kinase solution + 2.5 µL ATP/Substrate mix.

-

Incubation: Incubate at Room Temperature (RT) for 60 min.

-

Depletion: Add 5 µL ADP-Glo™ Reagent . Incubate 40 min. Mechanism: Depletes unconsumed ATP.

-

Detection: Add 10 µL Kinase Detection Reagent . Incubate 30 min. Mechanism: Converts ADP to ATP -> Luciferase reaction.

-

Read: Measure Luminescence (RLU).

Validation Criteria:

-

Signal-to-Background (S/B): > 10.

-

Z' Factor: > 0.7.

-

Linearity: Signal must be linear with respect to enzyme concentration and time.

Figure 3: Workflow for the ADP-Glo Kinase Assay.

Cellular Target Engagement (Western Blot)

To confirm the inhibitor works inside the cell, phosphorylation of the downstream target must be assessed.

-

Cell Line: H1975 (EGFR L858R/T790M).

-

Treatment: Treat cells with inhibitor (0.1 - 1000 nM) for 6 hours.

-

Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

-

Detection:

-

Primary Ab: Anti-pEGFR (Tyr1068) - Marker of activity.

-

Control Ab: Anti-Total EGFR and Anti-GAPDH - Loading controls.

-

-

Analysis: Calculate IC50 based on band intensity densitometry.

Future Directions

The field is moving beyond simple occupancy-driven inhibition:

-

PROTACs: Pyrimidine scaffolds are now being used as the "warhead" moiety in Proteolysis Targeting Chimeras to degrade kinases (e.g., BTK, EGFR) rather than just inhibit them.

-

Fourth-Generation Inhibitors: Targeting the C797S mutation (which confers resistance to Osimertinib) requires novel binding modes, potentially utilizing allosteric pockets away from the hinge.

References

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases. Journal of Medicinal Chemistry. (2021). Link

-

Discovery of Osimertinib (AZD9291): A Potent and Selective EGFR Inhibitor. Journal of Medicinal Chemistry. (2014). Link

-

Abemaciclib: The First Dedicated CDK4/6 Inhibitor for Breast Cancer. Drugs. (2018). Link

-

ADP-Glo™ Kinase Assay Application Guide. Promega Corporation. Link

-

Structural Basis for EGFR Mutant Inhibition by Osimertinib. Protein Data Bank (PDB ID: 4ZAU). Link

-

FDA Label: VERZENIO (abemaciclib) tablets. FDA.gov. Link

Sources

- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

This guide provides a comprehensive technical overview of 6-(3-Methoxyphenyl)pyrimidin-4-amine and its related compounds, a promising scaffold in the development of targeted kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor discovery.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP with the kinase active site.[2] This property, combined with the synthetic tractability of the pyrimidine core, makes it an attractive starting point for the design of potent and selective kinase inhibitors.

The 6-aryl-4-aminopyrimidine scaffold, in particular, has emerged as a promising framework for targeting various kinases. This guide will focus on a specific embodiment of this scaffold, 6-(3-Methoxyphenyl)pyrimidin-4-amine, and its analogs, with a particular emphasis on their potential as inhibitors of the ABL1 tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).

Synthetic Strategies for 6-Arylpyrimidin-4-amines

The synthesis of 6-(3-Methoxyphenyl)pyrimidin-4-amine and its analogs can be achieved through several established synthetic routes. A common and versatile approach involves a two-step process: the construction of a chalcone intermediate followed by a cyclocondensation reaction.[3]

General Synthetic Workflow

The overall synthetic strategy is depicted below. An aldol condensation between a substituted benzaldehyde and a substituted acetophenone yields a chalcone. This intermediate is then cyclized with guanidine to form the 2-aminodiarylpyrimidine core. For the synthesis of 4-amino derivatives, a similar strategy employing different starting materials can be envisioned.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

In silico modeling of 6-(3-Methoxyphenyl)pyrimidin-4-amine interactions

Subject: In silico modeling of 6-(3-Methoxyphenyl)pyrimidin-4-amine interactions Primary Application: Structure-Based Drug Design (SBDD) for Kinase Inhibition[1][2]

Executive Summary & Chemical Logic

This guide details the computational workflow for modeling 6-(3-Methoxyphenyl)pyrimidin-4-amine , a privileged scaffold in medicinal chemistry.[1][2] Structurally, this molecule represents a minimal pharmacophore for ATP-competitive kinase inhibition .[1][2] The aminopyrimidine core functions as a bidentate hydrogen bond donor/acceptor system capable of mimicking the adenine ring of ATP, allowing it to anchor into the "hinge region" of kinase active sites (e.g., CDK2, EGFR, JAK).

The Core Challenge: The primary failure mode in modeling this scaffold is incorrect protonation and tautomeric state assignment of the pyrimidine ring.[2] This guide prioritizes a Quantum Mechanics (QM)-derived ligand preparation protocol to ensure the input structure reflects the bioactive conformation before engaging in classical mechanics simulations.

Protocol Phase I: Ligand Preparation (QM-Driven)

Standard force field generation often misidentifies the lowest energy tautomer for aminopyrimidines.[1][2] We employ Density Functional Theory (DFT) for validation.

Tautomer Enumeration & Geometry Optimization

The 4-aminopyrimidine moiety can exist in the amino (preferred) or imino tautomeric forms.[2]

-

Enumeration: Generate all stereoisomers and tautomers at pH 7.4 ± 1.0.

-

QM Optimization:

-

Theory Level: B3LYP/6-31G** (Cost-effective for small organic molecules).[1][2]

-

Solvation: PCM (Polarizable Continuum Model) with water solvent.[1][2]

-

Objective: Confirm the global minimum energy structure. For this scaffold, the amino-pyrimidine form is generally energetically favorable by >5 kcal/mol over the imino form, ensuring it is the dominant species in solution.[2]

Charge Calculation

Do not rely on Gasteiger charges for crucial hinge-binders.

-

Method: RESP (Restrained Electrostatic Potential) fitting.[1][2]

-

Protocol: Calculate electrostatic potential (ESP) at the HF/6-31G* level and fit point charges to atomic centers. This ensures the high polarization of the pyrimidine nitrogens is accurately captured for subsequent MD simulations.[2]

Protocol Phase II: Target Selection & Docking

We will model this ligand against CDK2 (Cyclin-Dependent Kinase 2) , a representative system for aminopyrimidine binding.[1]

Target Preparation

-

PDB Selection: 1HCK (CDK2 with ATP-competitive inhibitor).[1][2] High resolution (<2.0 Å) is critical.

-

Pre-processing:

Molecular Docking Workflow (Glide / AutoDock Vina)

The goal is to reproduce the "Hinge Binding" mode.[2]

Step-by-Step Protocol:

-

Grid Generation:

-

Center: Centroid of the co-crystallized ligand in 1HCK.[2]

-

Box Size: 20 Å x 20 Å x 20 Å (sufficient to cover the ATP pocket).

-

Constraints (Crucial): Define a Hydrogen Bond Constraint on the backbone NH of Leu83 (the hinge residue). This forces the docking software to reject poses that do not form the critical adenine-mimic interaction.[2]

-

-

Sampling:

-

Precision: XP (Extra Precision) in Glide or Exhaustiveness=32 in Vina.

-

Post-Docking Minimization: Allow the ligand to relax within the rigid receptor field.[2]

-

Data Output Table: Docking Validation Criteria

| Metric | Acceptance Threshold | Physical Meaning |

|---|---|---|

| Docking Score | < -7.5 kcal/mol | Predicted affinity relative to standard kinase inhibitors.[1][2] |

| Ligand Efficiency | > 0.3 kcal/mol/heavy atom | Ensures the fragment binds efficiently, not just due to size. |

| RMSD (Self-Docking) | < 2.0 Å | Validates that the docking protocol can reproduce the crystal pose. |

Protocol Phase III: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1][2] MD is required to validate the stability of the hydrophobic interaction between the 3-methoxyphenyl group and the kinase "back pocket."[2]

System Setup (GROMACS Pipeline)

Causality: We use an explicit solvent model to capture the desolvation penalty of the methoxy group entering the hydrophobic pocket.[2]

-

Topology Generation:

-

Solvation:

-

Neutralization: Add Na+/Cl- ions to 0.15 M concentration (physiological ionic strength).

Simulation Protocol

-

Energy Minimization: Steepest descent (50,000 steps) to remove steric clashes.[1][2]

-

Equilibration (NVT): 100 ps at 300 K. Restrain heavy atoms. Purpose: Stabilize temperature.[1][2]

-

Equilibration (NPT): 100 ps at 1 bar. Purpose: Stabilize density.[1][2]

-

Production Run:

-

Time: 100 ns.

-

Step Size: 2 fs.

-

Algorithm: LINCS constraint for H-bonds.

-

Analysis Metrics (Self-Validating)

-

RMSD (Root Mean Square Deviation): Plot Ligand RMSD relative to the protein backbone.[2] A stable plateau (< 2.5 Å fluctuation) indicates a stable binding mode.[1][2]

-

H-Bond Lifetime: Calculate the occupancy of the H-bond to Leu83. >60% occupancy confirms the hinge-binding hypothesis.[1][2]

Protocol Phase IV: Binding Free Energy (MM/GBSA)

MD trajectories are computationally expensive to score directly.[1][2] We use MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) for a more rigorous energy estimate than docking scores.[1]

Methodology:

Extract 100 snapshots from the last 10 ns of the stable MD trajectory.[2]

- : Electrostatic + van der Waals interaction (from force field).[1]

- : Solvation energy calculated using the GB (Generalized Born) implicit solvent model.[2]

- : Entropy term (often omitted in relative ranking due to high computational cost/noise, but rigorous for absolute binding).[1]

Interpretation:

For the 6-(3-Methoxyphenyl)pyrimidin-4-amine scaffold, a

Visualization of the Computational Pipeline

Caption: Integrated computational workflow from QM-based ligand preparation to dynamic free energy estimation.

Interaction Network Map (Hinge Region)

This diagram visualizes the critical molecular interactions that must be observed in the Docking/MD results to validate the model.

Caption: Schematic of the bidentate hydrogen bond network ("Hinge Binder") required for aminopyrimidine efficacy.

References

-

RCSB Protein Data Bank. Crystal structure of Human CDK2. PDB ID: 1HCK.[1][2] Available at: [Link][1]

-

Lemkul, J. A. (2024).[1] GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. Available at: [Link]

-

Genheden, S., & Ryde, U. (2015).[1] The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Available at: [Link][1]

-

Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Available at: [Link]

-

Vanommeslaeghe, K., et al. (2010).[1] CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields.[1][2] Journal of Computational Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Experimental Preparation of 6-(3-Methoxyphenyl)pyrimidin-4-amine

Introduction: The Significance of the 6-Arylpyrimidin-4-amine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] The 6-arylpyrimidin-4-amine scaffold, in particular, has garnered significant attention in medicinal chemistry due to its prevalence in compounds exhibiting a wide range of therapeutic activities, such as kinase inhibition for cancer therapy.[2][3] The substituent at the 6-position of the pyrimidine ring plays a crucial role in modulating the biological activity of these compounds, making the development of robust synthetic routes to novel analogs, such as 6-(3-methoxyphenyl)pyrimidin-4-amine, a key objective for drug discovery and development programs.

This document provides a comprehensive guide to the experimental preparation of 6-(3-methoxyphenyl)pyrimidin-4-amine, detailing a reliable two-step synthetic protocol. The synthesis proceeds through the formation of an enaminone intermediate, followed by a cyclization reaction with guanidine. This approach is widely applicable for the synthesis of various 6-arylpyrimidin-4-amines.[4]

Synthetic Strategy Overview

The synthesis of 6-(3-methoxyphenyl)pyrimidin-4-amine is efficiently achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the formation of an enaminone intermediate, (E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one, from 3-methoxyacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The subsequent step is the cyclization of this intermediate with guanidine hydrochloride in the presence of a base to yield the target pyrimidine.

Caption: Overall workflow for the synthesis of 6-(3-Methoxyphenyl)pyrimidin-4-amine.

Part 1: Synthesis of (E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one (Intermediate)

The formation of the enaminone intermediate is a crucial step that sets the stage for the subsequent cyclization. This reaction is a condensation between 3-methoxyacetophenone and DMF-DMA. DMF-DMA serves as a convenient and reactive source of a formyl group equivalent.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 3-Methoxyacetophenone | Reagent | Sigma-Aldrich |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | ≥98% | Carl Roth |

| Toluene | Anhydrous | Sigma-Aldrich |

| Hexane | ACS Grade | Fisher Scientific |

| Round-bottom flask with reflux condenser | - | - |

| Magnetic stirrer with heating mantle | - | - |

| Rotary evaporator | - | - |

Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxyacetophenone (5.0 g, 33.3 mmol) and N,N-dimethylformamide dimethyl acetal (7.9 g, 66.6 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the excess DMF-DMA and any volatile byproducts under reduced pressure using a rotary evaporator.

-

Crystallization and Isolation: To the resulting oily residue, add hexane (50 mL) and stir vigorously. The product will precipitate as a yellow solid. Collect the solid by vacuum filtration, wash with cold hexane (2 x 20 mL), and dry under vacuum to afford (E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one.

Expected Results and Characterization

-

Yield: Typically 80-90%

-

Appearance: Yellow crystalline solid

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 12.4 Hz, 1H), 7.45-7.30 (m, 3H), 7.00 (dd, J = 8.2, 2.6 Hz, 1H), 5.70 (d, J = 12.4 Hz, 1H), 3.86 (s, 3H), 3.10 (s, 6H).

-

¹³C NMR (101 MHz, CDCl₃): δ 187.0, 159.8, 154.9, 139.6, 129.4, 119.3, 117.4, 112.0, 92.5, 55.4, 45.3.

Part 2: Synthesis of 6-(3-Methoxyphenyl)pyrimidin-4-amine (Final Product)

The final step in the synthesis is the cyclization of the enaminone intermediate with guanidine. This reaction proceeds via a nucleophilic attack of guanidine on the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine to form the stable pyrimidine ring. The use of a strong base, such as sodium ethoxide, is necessary to deprotonate the guanidine hydrochloride, generating the free guanidine base required for the reaction.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| (E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one | - | Synthesized in Part 1 |

| Guanidine hydrochloride | ≥99% | Sigma-Aldrich |

| Sodium metal | Reagent | Sigma-Aldrich |

| Ethanol | Anhydrous | Sigma-Aldrich |

| Diethyl ether | ACS Grade | Fisher Scientific |

| Round-bottom flask with reflux condenser | - | - |

| Magnetic stirrer with heating mantle | - | - |

| Sintered glass funnel | - | - |

Experimental Protocol

-

Preparation of Sodium Ethoxide: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (100 mL). Carefully add sodium metal (1.0 g, 43.5 mmol) in small portions to the ethanol. The sodium will react to form sodium ethoxide. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: To the freshly prepared solution of sodium ethoxide, add guanidine hydrochloride (4.15 g, 43.5 mmol) and stir until it dissolves. Then, add (E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one (7.1 g, 34.6 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction by TLC using ethyl acetate/hexane (1:1) as the eluent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water (100 mL) and stir. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash with cold water (2 x 30 mL) and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from ethanol to yield pure 6-(3-methoxyphenyl)pyrimidin-4-amine.

Expected Results and Characterization

-

Yield: Typically 60-75%

-

Appearance: Off-white to pale yellow solid

-

Melting Point: 168-170 °C

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (s, 1H), 7.66 (d, J = 7.7 Hz, 1H), 7.59 (t, J = 2.0 Hz, 1H), 7.42 (t, J = 7.9 Hz, 1H), 7.04 (dd, J = 8.2, 2.5 Hz, 1H), 6.99 (s, 1H), 6.80 (s, 2H, NH₂), 3.83 (s, 3H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 164.0, 162.9, 159.8, 157.9, 138.2, 130.2, 119.0, 114.6, 111.9, 105.1, 55.2.

-

Mass Spectrometry (ESI+): m/z 202.1 [M+H]⁺.

Safety and Handling Precautions

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Flammable liquid and vapor.[5] Causes skin irritation and serious eye damage. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

-

Guanidine hydrochloride: Harmful if swallowed. Causes skin irritation and serious eye irritation. Avoid breathing dust. Wear appropriate PPE.

-

Sodium metal: Reacts violently with water to produce flammable hydrogen gas. Handle with care under an inert atmosphere and away from water.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.

Troubleshooting and Expert Insights

-

Low Yield in Enaminone Synthesis: Ensure that the 3-methoxyacetophenone is of high purity and that the DMF-DMA is not hydrolyzed. Using a slight excess of DMF-DMA can help drive the reaction to completion.

-

Incomplete Cyclization: The formation of sodium ethoxide is critical. Ensure that the sodium metal is completely dissolved before adding the other reagents. The use of anhydrous ethanol is essential to prevent quenching of the base.

-

Purification Challenges: If the final product is not pure after recrystallization, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed for further purification.

Conclusion

The two-step synthesis of 6-(3-methoxyphenyl)pyrimidin-4-amine presented here is a robust and reliable method for accessing this important heterocyclic scaffold. By following the detailed protocols and paying attention to the key experimental parameters, researchers can efficiently synthesize this compound for further investigation in drug discovery and development programs. The versatility of this synthetic route also allows for the preparation of a wide range of analogs by simply varying the starting acetophenone.

References

- Jadhav, S. D., & Singh, A. (2017). An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines. Organic Letters, 19(21), 5673–5676.

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 6-(4-methoxyphenyl)pyrimidin-4-amine. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 865-879.

- (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.

- Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. (2018).

- (2025). Synthesis of 2-Arylaminopyrimidines from 1,4,6-Trisubstituted Pyrimidine-2(1H)-Thiones*.

- One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 6(4), 720-726.

- Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. (2025).

- Sigma-Aldrich. (2025). Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal.

- Sigma-Aldrich. (2024).

- Synthesis of some new 6-amino-3-methoxyflavones. (2025).

- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2017). Molbank, 2017(4), M961.

- 1H-, 13C-, and 15N-NMR chemical shifts for selected glucosides and ribosides of aromatic cytokinins. (2025).

- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom

- Supplementary Information for Impact of the Position of Imine-Linker over Optoelectronic Performance of π-Conjugated Organic Fr. The Royal Society of Chemistry.

- DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). Scientific Reports, 12(1), 17791.

- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry, 66(11), 7475–7496.

- Fisher Scientific. (2010). Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal.

- Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (2014). Journal of Medicinal Chemistry, 57(21), 8968–8985.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(11), 6147-6172.

- Fisher Scientific. (2023).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Analytical methods for 6-(3-Methoxyphenyl)pyrimidin-4-amine characterization

Executive Summary

This application note details the standardized protocols for the structural identification, purity assessment, and physicochemical profiling of 6-(3-Methoxyphenyl)pyrimidin-4-amine (referred to herein as 6-MPPA ). As a critical scaffold in the development of adenosine receptor antagonists and kinase inhibitors, 6-MPPA requires rigorous characterization to ensure the absence of regioisomeric impurities common in cross-coupling syntheses (e.g., Suzuki-Miyaura).[1] This guide provides a self-validating analytical workflow, including a validated HPLC-UV-MS method, NMR interpretation, and solid-state profiling.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | 6-(3-Methoxyphenyl)pyrimidin-4-amine |

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight | 201.23 g/mol |

| Exact Mass | 201.0902 Da |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in Water |

| pKa (Calc) | ~4.5 (Pyrimidine N-1), ~13.0 (Amine) |

| LogP (Calc) | 1.8 – 2.1 |

Analytical Workflow Strategy

The characterization logic follows a "Filter and Verify" approach.[1] We first filter out gross impurities using HPLC, then verify structure using orthogonal spectroscopic methods.

Figure 1: Analytical Decision Matrix. The workflow mandates a purity threshold before investing in expensive solid-state characterization.[1]

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify purity and identify potential regioisomers or unreacted boronic acid starting materials. Rationale: Aminopyrimidines are basic.[1][2] Using a high-pH mobile phase (pH > pKa) ensures the analyte is neutral, improving peak shape and retention on C18 columns. However, for MS compatibility, we utilize a Formic Acid (low pH) method which is robust for positive mode ionization.

Method Parameters (UHPLC-MS Compatible)

| Parameter | Condition |

| Column | Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (HPLC Grade) |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2.0 µL |

| Detection | UV @ 254 nm (primary), 280 nm; MS (ESI+) |

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5% | Equilibration |

| 1.00 | 5% | Isocratic Hold (Polar impurity elution) |

| 8.00 | 95% | Linear Gradient |

| 10.00 | 95% | Wash |

| 10.10 | 5% | Re-equilibration |

System Suitability Criteria:

-

Tailing Factor: 0.8 – 1.2 (Critical for amine peak symmetry).

-

Resolution: > 2.0 between 6-MPPA and any des-methyl impurity.[1]

-

Retention Time: ~4.5 - 5.5 min (Typical).

Protocol B: Structural Identification (NMR Spectroscopy)

Objective: Unequivocal assignment of the substitution pattern. Critical Check: Distinguish between the 4-amine and 2-amine isomers if the starting material was ambiguous.

Sample Preparation

-

Solvent: DMSO-d₆ (Preferred over CDCl₃ due to solubility and H-bonding stabilization of the amine protons).[1]

-

Concentration: 5-10 mg in 0.6 mL.[1]

Expected ¹H NMR Shifts (400 MHz, DMSO-d₆)

| Proton Assignment | Shift (δ, ppm) | Multiplicity | Integration | Mechanistic Note |

| H-2 (Pyrimidine) | 8.60 – 8.70 | Singlet (s) | 1H | Most deshielded due to flanking N atoms.[1] |

| H-5 (Pyrimidine) | 6.90 – 7.00 | Singlet (s) | 1H | Shielded by electron donation from 4-NH₂. |

| NH₂ (Amine) | 6.80 – 7.20 | Broad (br s) | 2H | Exchangeable with D₂O. Chemical shift varies with concentration.[1] |

| Ar-H (Phenyl) | 7.30 – 7.60 | Multiplet (m) | 3H | H-2', H-5', H-6' of the methoxyphenyl ring.[1] |

| Ar-H (Phenyl) | 6.95 – 7.05 | Multiplet (m) | 1H | H-4' (Ortho to methoxy). |

| -OCH₃ (Methoxy) | 3.82 | Singlet (s) | 3H | Diagnostic sharp singlet. |

Interpretation Logic:

-

The presence of two distinct singlets in the aromatic region (H-2 and H-5) confirms the 4,6-disubstituted pyrimidine core.[1]

-

If H-2 and H-5 appear as doublets, the substitution is likely 4,5- (incorrect isomer).[1]

Protocol C: Mass Spectrometry (ESI-HRMS)

Objective: Confirm elemental composition and analyze fragmentation for structural validation.

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

-

Target Ion: [M+H]⁺ = 202.0975 (Calculated).

-

Fragmentation Pathway (MS/MS):

Figure 2: Predicted Fragmentation Pathway.[1] The loss of ammonia (-17 Da) is characteristic of exocyclic primary amines on heteroaromatic rings.

Protocol D: Solid State Characterization

For drug development applications, the solid form must be controlled.[1]

-

X-Ray Powder Diffraction (XRPD):

-

Scan range: 2θ = 3° to 40°.[1]

-

Purpose: Identify crystallinity. Amorphous material may be less stable.

-

-

Differential Scanning Calorimetry (DSC):

-

Ramp: 10°C/min.

-

Expected Melting Point: Typically 140°C – 160°C for this class of compounds (verify experimentally). Sharp endotherm indicates high purity crystalline form.[1]

-

References

-

PubChem. Compound Summary for CID 126470604: 6-methoxy-N-(3-phenoxyphenyl)pyrimidin-4-amine (Analogous Structure Reference).[1][3] National Library of Medicine (US). Accessed Feb 3, 2026.[1] Link

-

Bhat, M. et al. Synthesis and Characterization of Aminopyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 2015.[1] (General synthetic and spectral data for aminopyrimidines).

-

Agilent Technologies. Analysis of Basic Compounds using Agilent Zorbax Eclipse Plus C18. Application Note 5990-xxxxEN.[1] (Standard protocol for high-pH/low-pH switching for basic drugs).

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley.[1] (Authoritative source for NMR shift prediction rules).

-

European Pharmacopoeia (Ph. Eur.). 2.2.[1][3]29. Liquid Chromatography. (Regulatory standard for HPLC system suitability).

Sources

Application Note: Cell-Based Evaluation of 6-(3-Methoxyphenyl)pyrimidin-4-amine

Protocol for Kinase Inhibition Profiling and Cytotoxicity Assessment[1]

Introduction & Mechanism of Action

6-(3-Methoxyphenyl)pyrimidin-4-amine represents a privileged structural scaffold in medicinal chemistry, sharing core pharmacophore features with several FDA-approved kinase inhibitors (e.g., Imatinib, Nilotinib) and adenosine receptor antagonists.[1] The 4-aminopyrimidine core functions as the hinge-binding motif, forming critical hydrogen bonds with the ATP-binding pocket of protein kinases, while the 3-methoxyphenyl substituent at the 6-position typically occupies the hydrophobic specificity pocket (selectivity pocket).[1]

Why this Assay? This protocol is designed to evaluate the compound's efficacy as a Type I/II Kinase Inhibitor . Specifically, we utilize the K562 chronic myeloid leukemia (CML) cell line, which is driven by the constitutively active BCR-ABL1 tyrosine kinase. This system provides a robust, self-validating model: if the compound successfully engages the ATP-binding site, it will block BCR-ABL autophosphorylation, silence downstream STAT5/ERK signaling, and induce apoptosis.[1]

Signaling Pathway & Mechanism (Graphviz)

Figure 1: Mechanism of Action. The compound competes with ATP for the kinase active site, blocking the phosphorylation cascade necessary for leukemic cell survival.

Experimental Design & Materials

This workflow consists of two phases:

-

Phenotypic Screen (IC50): Quantifying antiproliferative potency.

-

Target Engagement (Western Blot): Verifying mechanism via inhibition of downstream phosphorylation.

Reagents & Equipment Table

| Reagent/Equipment | Specification | Purpose |

| Test Compound | 6-(3-Methoxyphenyl)pyrimidin-4-amine | Target Inhibitor |

| Cell Line | K562 (ATCC® CCL-243™) | BCR-ABL+ Model System |

| Solvent | DMSO (Anhydrous, ≥99.9%) | Compound Solubilization |

| Assay Media | RPMI-1640 + 10% FBS + 1% Pen/Strep | Cell Growth |

| Detection Reagent | Resazurin (Alamar Blue) or CellTiter-Glo® | Viability Readout |

| Lysis Buffer | RIPA + Phosphatase Inhibitor Cocktail | Protein Extraction |

| Primary Antibody | Anti-p-BCR (Tyr177) or Anti-p-STAT5 | Phospho-specific detection |

Detailed Protocol

Phase A: Compound Preparation (Critical Step)

Rationale: Pyrimidine derivatives often suffer from poor aqueous solubility. Proper DMSO handling prevents precipitation which causes false negatives.

-

Stock Solution (10 mM): Weigh 2.93 mg of compound (MW ≈ 293.32 g/mol ) and dissolve in 1 mL of anhydrous DMSO. Vortex for 1 minute.

-

QC Check: Solution must be clear. If turbid, sonicate at 37°C for 5 mins.

-

-

Storage: Aliquot into amber tubes (20 µL) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Phase B: Cell Viability Assay (IC50 Determination)

Experimental Workflow (Graphviz)

Figure 2: 72-hour Cytotoxicity Assay Timeline.

Step-by-Step:

-

Seeding: Harvest K562 cells (log phase, >95% viability). Dilute to 50,000 cells/mL in fresh media.

-

Plating: Dispense 100 µL/well (5,000 cells) into a black-walled 96-well plate. Incubate for 24h at 37°C/5% CO2.

-

Treatment:

-

Prepare a 3-fold serial dilution of the compound in DMSO (8 points). Top concentration: 10 mM.[1]

-

Dilute these DMSO stocks 1:1000 into warm media (Intermediate Plate) to achieve 2x final concentration (max 0.2% DMSO).

-

Add 100 µL from Intermediate Plate to the Cell Plate.

-

Final Concentration Range: 10 µM down to 0.004 µM.[1]

-

Controls: DMSO Only (0% Inhibition), Staurosporine (1 µM, Positive Control).

-

-

Incubation: Incubate for 72 hours.

-

Detection: Add 20 µL Resazurin solution (0.15 mg/mL). Incubate 4 hours.

-

Read: Measure Fluorescence (Ex 560nm / Em 590nm).

Phase C: Target Engagement (Western Blot)

Rationale: To prove the cell death is due to kinase inhibition and not general toxicity.

-

Treatment: Seed K562 cells in 6-well plates (1x10^6 cells/well). Treat with compound at IC90 concentration (determined from Phase B) for 6 hours .

-

Lysis: Wash cells with cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor). Lyse in cold RIPA buffer + Protease/Phosphatase inhibitors.

-

Blotting: Run 20 µg protein on SDS-PAGE. Transfer to PVDF.[1]

-

Probing:

-

Primary: Rabbit anti-p-STAT5 (Tyr694) (1:1000).

-

Loading Control: Mouse anti-GAPDH (1:5000).

-

-

Result: A disappearance of the p-STAT5 band compared to the DMSO control confirms specific kinase inhibition.[1]

Data Analysis & Troubleshooting

Calculating IC50

Normalize raw fluorescence units (RFU) to controls:

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation in wells | Compound insolubility at >10 µM | Verify DMSO is <0.5%. Sonicate stock. Use intermediate dilution plate. |

| High Background Signal | Resazurin over-incubation | Reduce incubation time to 2 hours. Ensure media is phenol-red free if possible.[1] |

| No IC50 Convergence | Potency is too low or too high | Adjust concentration range. If >50 µM is required, compound is likely non-specific. |

References

-

Schenone, S., et al. "Pyrazolo[3,4-d]pyrimidines as potent kinase inhibitors."[2] Chemical Biology & Drug Design, 2020.[2] Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 126470604, 6-methoxy-N-(3-phenoxyphenyl)pyrimidin-4-amine."[1] PubChem, 2024. Link

-

Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

-

Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol."[1] Link

-

Thermo Fisher Scientific. "Resazurin Cell Viability Assay Protocol." Link

Sources

Application Note: In Vitro Characterization of 6-(3-Methoxyphenyl)pyrimidin-4-amine

[1]

Compound ID: 6-(3-MP)P-4A Chemical Class: 4-Amino-6-Arylpyrimidine Primary Applications: Adenosine Receptor Antagonism, Kinase Selectivity Profiling, Fragment-Based Drug Discovery (FBDD).

Part 1: Technical Overview & Mechanism of Action

Structural Basis of Bioactivity

The bioactivity of 6-(3-Methoxyphenyl)pyrimidin-4-amine is driven by its structural homology to adenine.

-

Pyrimidine Core: Acts as a hydrogen bond acceptor/donor system, interacting with the "hinge region" of kinases or the orthosteric binding site of Adenosine G-Protein Coupled Receptors (GPCRs).

-

C4-Amine: Provides a critical hydrogen bond donor, mimicking the

-amine of adenosine. -

C6-(3-Methoxyphenyl) Moiety: This hydrophobic tail extends into the selectivity pocket (e.g., the hydrophobic back-pocket of a kinase or the exosite of a GPCR), providing potency and isoform selectivity over endogenous ligands.

Target Signaling Pathways

The compound is typically evaluated in two primary signaling contexts:

-

Adenosine A2A Receptor Signaling (GPCR):

-

Kinase Inhibition (ATP-Competitive):

Pathway Visualization (Adenosine Antagonism)

Caption: Putative mechanism of action as an A2A receptor antagonist. The compound blocks the Adenosine-induced cAMP cascade.

Part 2: Experimental Protocols

Compound Reconstitution & Storage

Rationale: Aminopyrimidines are generally stable but can precipitate in aqueous media if not properly solvated.

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade

99.9%). -

Stock Concentration: 10 mM or 50 mM.

-

Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Avoid freeze-thaw cycles > 3 times.

-

Working Solution: Dilute in PBS or Media immediately prior to use. Ensure final DMSO concentration is

to avoid solvent toxicity.

Protocol A: cAMP Functional Assay (GPCR Mode)

Objective: To determine if the compound acts as an antagonist at the Adenosine A2A receptor. System: HEK293 cells stably expressing human A2A receptor (or CHO-K1 cells).

Step-by-Step Methodology:

-

Cell Seeding: Plate 5,000 cells/well in a 384-well white optical plate. Incubate overnight at 37°C.

-

Pre-Incubation: Remove media and add HBSS buffer containing phosphodiesterase inhibitor (e.g., Rolipram, 10

M) to prevent cAMP degradation. -

Compound Addition: Add 6-(3-Methoxyphenyl)pyrimidin-4-amine (serial dilution: 10

M to 0.1 nM) to the wells. Incubate for 15 minutes at room temperature.-

Control: Vehicle (DMSO) only.

-

-

Agonist Challenge: Add a known agonist (e.g., NECA or CGS-21680) at its

concentration. Incubate for 30 minutes. -

Detection: Add Lysis Buffer containing Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody (TR-FRET reagents).

-

Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour.

-

Logic: High FRET signal = Low cAMP (Strong Antagonism). Low FRET signal = High cAMP (Weak Antagonism).

-

Data Analysis Table:

| Parameter | Description | Expected Outcome (Antagonist) |

|---|

| IC50 | Concentration inhibiting 50% of agonist response | Low

Protocol B: Kinase Selectivity Profiling (ATP-Competitive Mode)

Objective: To assess off-target kinase inhibition or primary efficacy if used as a kinase probe.

Method: Radiometric

Workflow:

-

Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Compound: Add compound at screening concentration (typically 1

M and 10 -

Initiation: Add Kinase, Substrate (peptide), and

-ATP. -

Incubation: 60 minutes at Room Temp.

-

Termination: Spot reaction onto P81 phosphocellulose filter paper. Wash with 0.75% phosphoric acid.

-

Quantification: Scintillation counting.

Part 3: Validation & Quality Control

Self-Validating Controls

To ensure Scientific Integrity , every experiment must include:

-

Positive Control:

-

For Adenosine Assay: ZM 241385 (Standard A2A antagonist).

-

For Kinase Assay: Staurosporine (Pan-kinase inhibitor).

-

-

Negative Control: DMSO vehicle alone (0% Inhibition).

-

Interference Check: Test the compound in the detection buffer without cells/enzyme to ensure it does not quench fluorescence or autofluoresce (common with aryl-amines).

Experimental Workflow Diagram

Caption: Integrated workflow for characterizing 6-(3-MP)P-4A activity.

Part 4: References

-

Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology. (Review of the structural requirements, including aminopyrimidine scaffolds, for adenosine antagonism).

-

Baraldi, P. G., et al. (2008). Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. (Demonstrates the SAR of pyrimidine-amine cores in GPCR ligands).

-

Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. (Foundational text on ATP-competitive inhibition by pyrimidine-based small molecules).

-

Chang, Y. T., et al. (1999). Synthesis and biological evaluation of myoseverin derivatives: Microtubule assembly inhibitors. Journal of Medicinal Chemistry. (Discusses 4,6-disubstituted pyrimidines as bioactive scaffolds).

Sources

Application Notes and Protocols for the Purification of 6-(3-Methoxyphenyl)pyrimidin-4-amine

Abstract

This document provides a comprehensive technical guide for the purification of 6-(3-Methoxyphenyl)pyrimidin-4-amine, a key intermediate in pharmaceutical research and drug development. Recognizing that the purity of such building blocks is critical for the integrity of subsequent synthetic steps and the reliability of biological data, this guide details multiple purification strategies, from routine workups to high-purity isolation. We will explore non-chromatographic methods like recrystallization and delve into chromatographic techniques including automated flash chromatography and preparative high-performance liquid chromatography (HPLC). Each protocol is presented with an in-depth explanation of the underlying scientific principles to empower researchers to make informed decisions and adapt methodologies to their specific needs. This guide is intended for chemists, researchers, and process development scientists engaged in medicinal chemistry and pharmaceutical sciences.

Introduction: The Imperative of Purity

6-(3-Methoxyphenyl)pyrimidin-4-amine belongs to the aminopyrimidine class of heterocyclic compounds. This scaffold is prevalent in medicinal chemistry and is a core component of numerous kinase inhibitors and other targeted therapeutics.[1][2] The biological activity of final compounds is exquisitely sensitive to their three-dimensional structure and purity. Therefore, ensuring the high fidelity of key intermediates like 6-(3-Methoxyphenyl)pyrimidin-4-amine is not merely a matter of good laboratory practice but a fundamental requirement for the success of a drug discovery program.[3][4]

This guide moves beyond simple step-by-step instructions. It aims to provide a decision-making framework for selecting and optimizing a purification strategy based on the desired purity level, scale, and the nature of the impurities encountered.

Compound Profile and Physicochemical Properties

Understanding the physicochemical properties of the target molecule is the cornerstone of developing an effective purification strategy. The structure of 6-(3-Methoxyphenyl)pyrimidin-4-amine features a moderately polar aminopyrimidine core, capable of hydrogen bonding, and a more nonpolar methoxyphenyl tail. The amine group (pKa estimated between 4-5) provides a handle for pH-dependent manipulations.

| Property | Estimated Value / Characteristic | Rationale & Impact on Purification |

| Molecular Formula | C₁₁H₁₁N₃O | - |

| Molecular Weight | 201.23 g/mol | Influences diffusion rates and behavior in mass spectrometry. |

| Appearance | Likely off-white to pale yellow solid | Color may indicate the presence of oxidized or polymeric impurities. |

| XLogP3 | ~2.5 - 3.5 (Estimated) | Indicates moderate lipophilicity; suitable for both normal and reversed-phase chromatography.[5] |

| Hydrogen Bond Donors | 1 (amine group) | Promotes interaction with polar stationary phases (e.g., silica).[5] |

| Hydrogen Bond Acceptors | 4 (3x ring N, 1x OCH₃) | Contributes to polarity and solubility in polar solvents.[5] |

| Basicity (pKa) | ~4-5 (Estimated for aminopyrimidine) | The amine is basic and can be protonated in acidic conditions, drastically increasing water solubility. This is key for acid-base extraction or reversed-phase HPLC with acidic modifiers.[6] |

| Solubility | Soluble in polar organic solvents (MeOH, DCM, EtOAc); sparingly soluble in nonpolar solvents (hexanes); solubility in water is low but increases significantly at low pH. | Guides the selection of solvents for recrystallization and chromatography. |

Purification Strategy Selection

The choice of purification method is a balance between the required purity, the quantity of material, and the available resources. The following workflow provides a logical approach to purifying 6-(3-Methoxyphenyl)pyrimidin-4-amine.

Caption: Decision workflow for purification of 6-(3-Methoxyphenyl)pyrimidin-4-amine.

Experimental Protocols

Protocol 1: Recrystallization

Principle: This technique exploits differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.

Causality Behind Solvent Choice: Given the molecule's moderate polarity, a single polar solvent like isopropanol or ethanol, or a binary solvent system like ethyl acetate/heptane, is a logical starting point. The goal is to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.

Step-by-Step Protocol:

-

Solvent Screening (Small Scale):

-

Place ~20 mg of the crude material into several test tubes.

-

Add a few drops of different solvents (e.g., isopropanol, ethyl acetate, toluene, acetonitrile) to each tube.

-

Observe solubility at room temperature. A good candidate solvent will not fully dissolve the compound.

-

Gently heat the promising candidates. The compound should fully dissolve near the solvent's boiling point.

-

Allow the solutions to cool slowly to room temperature, then place them in an ice bath. Abundant crystal formation indicates a suitable solvent.

-

For a binary system, dissolve the crude material in a minimal amount of the "good" solvent (e.g., ethyl acetate) at elevated temperature, then slowly add the "poor" solvent (e.g., heptane) until turbidity persists.

-

-

Bulk Recrystallization:

-

Transfer the crude solid to an appropriately sized Erlenmeyer flask.

-

Add the chosen solvent (or "good" solvent of a binary pair) portion-wise while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just fully dissolved.

-

If using a binary system, add the "poor" solvent dropwise at the boiling temperature until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

-

Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

-

Dry the purified crystals under vacuum to a constant weight.

-

Protocol 2: Automated Flash Column Chromatography

Principle: Flash chromatography is a form of preparative liquid chromatography that uses moderate pressure to drive the mobile phase through a column packed with a solid stationary phase (typically silica gel). Separation is achieved based on the differential partitioning of components between the stationary and mobile phases. The basic amine in our target compound can interact strongly with the acidic silanol groups on the silica surface, potentially causing peak tailing.[7]

Causality Behind System Choice: A standard normal-phase separation on silica gel is appropriate. An ethyl acetate/hexanes gradient is a versatile choice for compounds of moderate polarity.[8] To mitigate peak tailing from the amine's interaction with silica, a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide can be added to the mobile phase. Alternatively, a dichloromethane/methanol system is effective for more polar compounds.[9]

Recommended Starting Conditions

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel, 40-63 µm | Standard for good resolution and flow characteristics.[7] |

| Mobile Phase A | n-Heptane or Hexanes | Non-polar component. |

| Mobile Phase B | Ethyl Acetate | Polar component. |

| Modifier | 0.1-1% Triethylamine (TEA) in Mobile Phase B | Competes with the basic amine for acidic sites on the silica, improving peak shape. |

| Gradient | 0-100% B over 10-15 column volumes (CV) | A broad gradient is effective for separating the product from both less polar and more polar impurities. |

| Loading Technique | Dry Loading | Recommended for solids. Pre-adsorb the crude material onto a small amount of silica gel for better resolution. |

Step-by-Step Protocol:

-

TLC Method Development:

-

Develop a TLC method that provides a retention factor (Rf) of ~0.2-0.4 for the target compound. Use a solvent system analogous to the planned column mobile phase (e.g., 40% Ethyl Acetate in Hexanes with 0.5% TEA).

-

-

Sample Preparation (Dry Loading):

-

Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Add silica gel (approx. 2-3 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

-

-

Column Setup:

-

Select an appropriately sized pre-packed silica column based on the mass of the crude material (a common rule of thumb is a 30:1 to 100:1 ratio of silica mass to crude mass).

-

Equilibrate the column with the initial mobile phase composition (e.g., 100% Heptane) for 2-3 CVs.

-

-

Execution and Fraction Collection:

-

Load the dry sample onto the column using a solid load cartridge.

-

Begin the run using the defined gradient method. Monitor the elution profile using a UV detector (e.g., at 254 nm and 280 nm).

-

Collect fractions based on the UV chromatogram, ensuring separation between the target peak and any impurities.

-

-

Analysis and Pooling:

-

Analyze the collected fractions by TLC or rapid LC-MS to identify those containing the pure product.

-

Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

-

Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC)

Principle: Preparative HPLC is the method of choice for achieving the highest levels of purity (>99%) or for separating very closely related impurities.[10] In reversed-phase mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar compounds are retained more strongly. Adding an acidic modifier (e.g., formic acid or TFA) to the mobile phase protonates our basic amine, ensuring sharp, symmetrical peaks by preventing unwanted interactions with residual silanols on the stationary phase.

Causality Behind System Choice: A C18 column is the universal standard for small-molecule reversed-phase chromatography. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff. An acidic modifier is essential for good chromatography of this basic compound.

Recommended Starting Conditions

| Parameter | Recommendation | Rationale |

| Stationary Phase | C18-bonded Silica, 5-10 µm | Industry standard for high-resolution preparative work. |

| Mobile Phase A | Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) | Aqueous component. The acid modifier controls pH and ensures sharp peaks. |

| Mobile Phase B | Acetonitrile + 0.1% FA or TFA | Organic component. |

| Gradient | Develop from an analytical run; typically a 5-95% B gradient. | Optimized to provide maximum separation between the target and key impurities. |

| Loading | Dissolve sample in a solvent with low elution strength (e.g., DMSO, or minimal mobile phase). | Ensures the sample is concentrated in a tight band at the top of the column. |

Step-by-Step Protocol:

-

Analytical Method Development:

-

Using an analytical HPLC system with a C18 column, inject a small amount of the sample.

-

Run a fast scouting gradient (e.g., 5-95% Acetonitrile/Water with 0.1% FA over 5-10 minutes) to determine the approximate retention time.

-

Optimize the gradient to maximize the resolution between the product peak and its nearest impurities.

-

-

Scale-Up Calculation:

-

Use the optimized analytical method to calculate the parameters for the preparative run, adjusting the flow rate and gradient time for the larger column diameter. (Most modern HPLC software has built-in scale-up calculators).

-

-

Sample Preparation:

-